Cas no 32293-73-5 (1-4-(methylsulfanyl)phenylethan-1-ol)
1-4-(methylsulfanyl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methylsulfanylphenyl)ethanol
- 1-4-(methylsulfanyl)phenylethan-1-ol
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- MDL: MFCD11149372
- Inchi: 1S/C9H12OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3
- InChI Key: XRCBEPLEVWVPAD-UHFFFAOYSA-N
- SMILES: C(O)(C1=CC=C(SC)C=C1)C
Computed Properties
- Exact Mass: 168.06088618g/mol
- Monoisotopic Mass: 168.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 45.5Ų
1-4-(methylsulfanyl)phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427053-1 g |
1-[4-(Methylthio)phenyl]ethanol |
32293-73-5 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB427053-5 g |
1-[4-(Methylthio)phenyl]ethanol |
32293-73-5 | 5g |
€1373.40 | 2023-04-23 | ||
| Enamine | EN300-295712-1g |
1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
32293-73-5 | 1g |
$492.0 | 2023-09-06 | ||
| Enamine | EN300-295712-5g |
1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
32293-73-5 | 5g |
$1291.0 | 2023-09-06 | ||
| Enamine | EN300-295712-10g |
1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
32293-73-5 | 10g |
$1623.0 | 2023-09-06 | ||
| abcr | AB427053-1g |
1-[4-(Methylthio)phenyl]ethanol; . |
32293-73-5 | 1g |
€1621.70 | 2025-02-17 | ||
| abcr | AB427053-5g |
1-[4-(Methylthio)phenyl]ethanol |
32293-73-5 | 5g |
€1373.40 | 2023-09-04 | ||
| Enamine | EN300-295712-1.0g |
1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
32293-73-5 | 1.0g |
$492.0 | 2023-02-27 | ||
| Enamine | EN300-295712-2.5g |
1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
32293-73-5 | 2.5g |
$1020.0 | 2023-09-06 | ||
| Enamine | EN300-295712-5.0g |
1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
32293-73-5 | 5.0g |
$1291.0 | 2023-02-27 |
1-4-(methylsulfanyl)phenylethan-1-ol Suppliers
1-4-(methylsulfanyl)phenylethan-1-ol Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1-4-(methylsulfanyl)phenylethan-1-ol
Comprehensive Overview of 1-4-(Methylsulfanyl)Phenylethan-1-ol (CAS No. 32293-73-5): Properties, Applications, and Industry Insights
1-4-(Methylsulfanyl)phenylethan-1-ol (CAS No. 32293-73-5) is an organosulfur compound with a molecular formula of C9H12OS. This aromatic alcohol features a methylsulfanyl (SCH3) group attached to a phenyl ring, which is further linked to an ethanol moiety. The compound's unique structure grants it versatile applications in flavor and fragrance industries, pharmaceutical intermediates, and organic synthesis. Its CAS registry number, 32293-73-5, serves as a critical identifier for researchers and regulatory compliance.
In recent years, the demand for sulfur-containing aromatic compounds like 1-4-(methylsulfanyl)phenylethan-1-ol has surged due to their role in synthesizing bioactive molecules. A trending topic in organic chemistry revolves around green synthesis methods, where researchers explore eco-friendly catalysts to produce such compounds with higher yields and lower environmental impact. This aligns with the global push for sustainable chemistry, a frequently searched term in academic and industrial queries.
The flavor industry extensively utilizes 1-4-(methylsulfanyl)phenylethan-1-ol for its fruity and floral notes. Consumers increasingly seek natural and synthetic flavor enhancers, driving innovation in food technology. Searches for "food-grade aromatic alcohols" or "safe synthetic flavors" highlight this compound's relevance. Regulatory bodies like the FDA and EFSA classify it under Generally Recognized as Safe (GRAS) when used within specified limits, a key point for manufacturers.
From a pharmaceutical perspective, CAS 32293-73-5 serves as a precursor for chiral building blocks in drug development. Its stereochemical properties make it valuable for designing enzyme inhibitors and receptor modulators. Online discussions often focus on "sulfur in drug design" or "phenyl ethanol derivatives in medicine", reflecting its interdisciplinary importance. Analytical techniques like GC-MS and NMR are commonly employed to verify its purity, another hot topic in analytical chemistry forums.
In material science, derivatives of 1-4-(methylsulfanyl)phenylethan-1-ol contribute to liquid crystal displays (LCDs) and organic semiconductors. With the rise of flexible electronics and OLED technology, researchers investigate its potential in electron-transport layers. This connects to trending searches such as "aromatic compounds in electronics" or "sulfur-based materials for devices."
Storage and handling of 32293-73-5 require attention to moisture-sensitive conditions and light protection, as its thioether group may oxidize over time. Industry best practices recommend nitrogen-blanketed containers, a detail often queried in chemical storage guidelines. Suppliers typically provide technical data sheets (TDS) with explicit shelf-life recommendations, a document highly sought after by procurement specialists.
The global market for 1-4-(methylsulfanyl)phenylethan-1-ol shows steady growth, particularly in Asia-Pacific regions where flavor and fragrance industries expand rapidly. Trade analyses frequently cite "specialty chemicals market trends" as a popular search phrase, underscoring the compound's commercial significance. Innovations in continuous flow chemistry for its production further attract attention from process engineers optimizing cost-effective synthesis routes.
Environmental fate studies of CAS 32293-73-5 indicate moderate biodegradability, placing it within the scope of green chemistry metrics. Researchers actively investigate its microbial degradation pathways, responding to queries about "benign by design chemicals." Such studies align with the United Nations' Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).
In academic circles, 1-4-(methylsulfanyl)phenylethan-1-ol serves as a model compound for teaching electrophilic aromatic substitution and nucleophilic addition reactions. Laboratory manuals often feature its synthesis to demonstrate protecting group strategies for hydroxyl functionalities. This educational aspect generates consistent search traffic around "organic chemistry lab experiments" and "sulfur mechanism tutorials."
Future research directions may explore enantioselective synthesis of 32293-73-5 using biocatalysts or metal-organic frameworks (MOFs), addressing the growing demand for chiral purity in fine chemicals. Patent analyses reveal increasing filings for derivative compounds with enhanced olfactory properties or pharmacological activity, indicating sustained industrial interest.
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